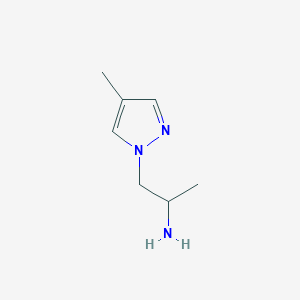
1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine
Description
The compound "1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine" is a derivative of the pyrazole class, which is known for its significance in pharmaceutical chemistry due to the pyrazole ring's presence in various biologically active compounds. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, and it is often modified to enhance biological activity or to create new pharmacophores .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One approach involves the ultrasound-mediated condensation of amine with dehydroacetic acid, which has been shown to be an efficient and environmentally friendly protocol for synthesizing pyranone derivatives . Another method is the L-proline-catalyzed multicomponent domino reaction in aqueous media, which can assemble densely functionalized pyrazoles from simple starting materials . This latter method is particularly noteworthy for its ability to create multiple bonds and rings in a single reaction sequence, which could potentially be adapted for the synthesis of "1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine" derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of the pyrazole ring, which can be substituted at various positions to generate a wide array of compounds. The nature of the substituents on the pyrazole ring is crucial for the activity of these compounds, as demonstrated by the synthesis and evaluation of 1-arylpyrazoles as σ1 receptor antagonists . The basic amine group, which is a feature of "1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine," is necessary for activity, and the spacer length between the amino and pyrazole groups can influence the compound's selectivity and pharmacological profile.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, including hydrogen bonding, which plays a significant role in the molecular recognition and stability of these compounds. For instance, in the case of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, the molecules are linked into complex sheets by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds . Such interactions are essential for understanding the reactivity and interaction of pyrazole derivatives with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the pyrazole ring. The introduction of a basic amine group, as seen in "1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine," can affect the compound's polarity, solubility in water, and its ability to form salts, which are important considerations for drug formulation and delivery . Additionally, the presence of substituents can also affect the electronic structure of the molecule, as observed in the isomeric methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate, which exhibits a polarized molecular-electronic structure .
Scientific Research Applications
-
Medicinal Chemistry and Drug Discovery
-
Agrochemistry
-
Coordination Chemistry
-
Organometallic Chemistry
-
Antileishmanial and Antimalarial Activities
- Some hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities .
- For example, compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) .
- Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
-
Cytotoxic Efficiency
-
Antitubercular Potential
-
Antiprotozoal and Antibacterial Activities
-
Apoptosis Induction
-
Antitubercular Potential
-
Antiprotozoal and Antibacterial Activities
-
Apoptosis Induction
-
Anti-Inflammatory and Antipyretic Activities
-
Antioxidant Activity
-
Anticancer Activity
properties
IUPAC Name |
1-(4-methylpyrazol-1-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6-3-9-10(4-6)5-7(2)8/h3-4,7H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVGQYPGYSFDRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101287264 | |
| Record name | α,4-Dimethyl-1H-pyrazole-1-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101287264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine | |
CAS RN |
1006483-34-6 | |
| Record name | α,4-Dimethyl-1H-pyrazole-1-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006483-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,4-Dimethyl-1H-pyrazole-1-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101287264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



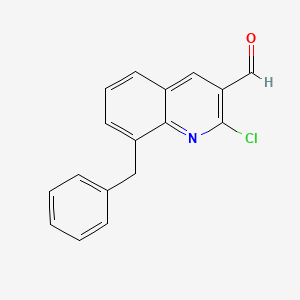
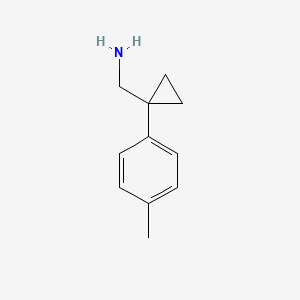
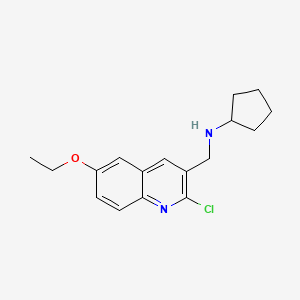
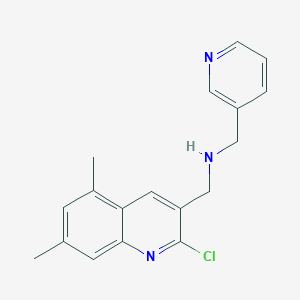
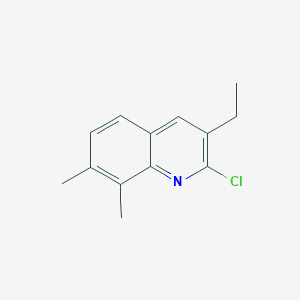
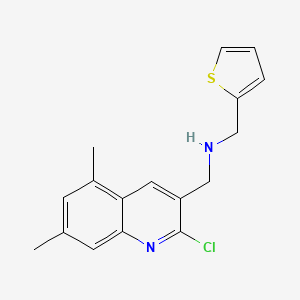
![4H-Thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B1320164.png)
![3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol](/img/structure/B1320166.png)
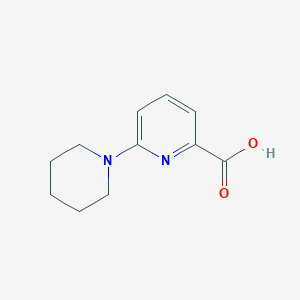
![7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B1320169.png)
![6-Methoxy-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1320177.png)
![7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320181.png)

